Cas no 773101-60-3 (1,3-Dioxolane, 2-(2,3-difluorophenyl)-)
1,3-Dioxolane, 2-(2,3-difluorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dioxolane, 2-(2,3-difluorophenyl)-
- 2-(2,3-Difluorophenyl)[1,3]dioxolane
- SCHEMBL5094518
- E89914
- 773101-60-3
- 2-(2,3-difluorophenyl)-1,3-dioxolane
- CS-0193392
- AKOS006293294
-
- MDL: MFCD06209062
- Inchi: 1S/C9H8F2O2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2
- InChI Key: FVWVGDAFFWPCNC-UHFFFAOYSA-N
- SMILES: O1CCOC1C1=CC=CC(F)=C1F
Computed Properties
- Exact Mass: 186.04923582Da
- Monoisotopic Mass: 186.04923582Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 18.5Ų
1,3-Dioxolane, 2-(2,3-difluorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB515545-5 g |
2-(2,3-Difluorophenyl)[1,3]dioxolane |
773101-60-3 | 5g |
€202.40 | 2022-06-09 | ||
| abcr | AB515545-10 g |
2-(2,3-Difluorophenyl)[1,3]dioxolane |
773101-60-3 | 10g |
€310.50 | 2022-06-09 | ||
| AstaTech | E89914-5/G |
2-(2,3-DIFLUOROPHENYL)[1,3]DIOXOLANE |
773101-60-3 | 95% | 5g |
$146 | 2023-09-18 | |
| AstaTech | E89914-25/G |
2-(2,3-DIFLUOROPHENYL)[1,3]DIOXOLANE |
773101-60-3 | 95% | 25g |
$437 | 2023-09-18 | |
| AstaTech | E89914-100/G |
2-(2,3-DIFLUOROPHENYL)[1,3]DIOXOLANE |
773101-60-3 | 95% | 100g |
$1310 | 2023-09-18 | |
| abcr | AB515545-5g |
2-(2,3-Difluorophenyl)[1,3]dioxolane; . |
773101-60-3 | 5g |
€204.90 | 2025-04-16 | ||
| abcr | AB515545-10g |
2-(2,3-Difluorophenyl)[1,3]dioxolane; . |
773101-60-3 | 10g |
€311.00 | 2025-04-16 | ||
| Aaron | AR021R51-5g |
2-(2,3-Difluorophenyl)[1,3]dioxolane |
773101-60-3 | 95% | 5g |
$153.00 | 2025-02-13 | |
| Aaron | AR021R51-10g |
2-(2,3-Difluorophenyl)[1,3]dioxolane |
773101-60-3 | 95% | 10g |
$259.00 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264062-5g |
2-(2,3-Difluorophenyl)[1,3]dioxolane |
773101-60-3 | 98% | 5g |
¥1411.00 | 2024-07-28 |
1,3-Dioxolane, 2-(2,3-difluorophenyl)- Suppliers
1,3-Dioxolane, 2-(2,3-difluorophenyl)- Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1,3-Dioxolane, 2-(2,3-difluorophenyl)-
1,3-Dioxolane, 2-(2,3-difluorophenyl)-: A Versatile Organic Scaffold in Modern Pharmaceutical and Material Sciences
1,3-Dioxolane, 2-(2,3-difluorophenyl)- (CAS No. 773101-60-3) represents a crucial class of heterocyclic compounds with significant applications in medicinal chemistry and functional material development. This molecule features a 1,3-dioxolane ring fused with a 2-(2,3-difluorophenyl) substituent, which confers unique physicochemical properties and biological activities. Recent advances in synthetic methodologies and molecular design have expanded its utility across multiple domains, including drug discovery, polymer science, and nanotechnology.
The 1,3-dioxolane ring, a five-membered oxygen-containing heterocycle, is widely recognized for its stability and reactivity in organic synthesis. The 2-(2,3-difluorophenyl) group introduces electron-withdrawing effects through fluorine atoms, modulating the molecule’s polarity and interaction profiles. This combination of structural elements makes 1,3-Dioxolane, 2-(2,3-difluorophenyl)- a promising scaffold for developing bioactive compounds with tunable pharmacokinetic properties.
Recent studies highlight the role of 1,3-Dioxolane, 2-(2,3-difluorophenyl)- in targeting G protein-coupled receptors (GPCRs), which are central to numerous physiological processes. A 2023 publication in *Journal of Medicinal Chemistry* demonstrated its potential as a lead compound for modulating 2-(2,3-difluorophenyl)-based ligands with high affinity for the 1,3-dioxolane-containing receptor subtypes. This discovery underscores the importance of 1,3-Dioxyolane ring systems in drug design.
1,3-Dioxolane, 2-(2,3-difluorophenyl)- has also shown promise in polymer science. Researchers at the University of Tokyo (2024) utilized this compound as a monomer to synthesize fluorinated polymeric materials with enhanced hydrophobicity and thermal stability. The 2-(2,3-difluorophenyl) group significantly influences the material’s surface energy, making it suitable for applications in coatings and biomedical devices.
Advancements in computational chemistry have further expanded the utility of 1,3-Dioxolane, 2-(2,3-difluorophenyl)-. Quantum mechanical simulations published in *Organic & Biomolecular Chemistry* (2023) revealed that the 1,3-dioxolane ring exhibits unique electronic delocalization patterns when conjugated with the 2-(2,3-difluorophenyl) group. These properties enable the molecule to act as an efficient electron acceptor in organic photovoltaic materials.
The synthesis of 1,3-Dioxolane, 2-(2,3-difluorophenyl)- typically involves multi-step organic reactions. A recent study in *Synthetic Communications* (2024) described a novel route using microwave-assisted conditions to enhance the yield of this compound. The process involves nucleophilic substitution of a 2-(2,3-difluorophenyl)-substituted alkyl halide with a 1,3-dioxolane-derived nucleophile, demonstrating the versatility of 1,3-dioxolane scaffolds in synthetic chemistry.
1,3-Dioxolane, 2-(2,3-difluorophenyl)- has been explored for its potential in drug delivery systems. A 2023 study in *Advanced Drug Delivery Reviews* highlighted its use as a prodrug carrier due to the 1,3-dioxolane ring’s ability to undergo cleavage under physiological conditions. This property allows for controlled release of active pharmaceutical ingredients (APIs) in targeted tissues, improving therapeutic efficacy.
Recent research has also focused on the environmental impact of 1,3-Dioxolane, 2-(2,3-difluorophenyl)-. A 2024 review in *Green Chemistry* discussed the development of sustainable synthesis methods to minimize waste generation. The 2-(2,3-difluorophenyl) group’s low reactivity under mild conditions makes it an attractive candidate for green chemistry applications, aligning with current industry trends.
The 1,3-dioxolane ring system has been linked to various biological activities. A 2023 study in *Bioorganic & Medicinal Chemistry* reported that compounds containing this structure exhibit antitumor properties by inducing apoptosis in cancer cells. The 2-(2,3-difluorophenyl) substituent enhances the molecule’s ability to interact with specific protein targets, contributing to its therapeutic potential.
1,3-Dioxolane, 2-(2,3-difluorophenyl)- has also found applications in the development of fluorescent probes. Researchers at the Max Planck Institute (2024) utilized this compound as a building block for creating 1,3-dioxolane-based fluorophores with tunable emission spectra. The 2-(2,3-difluorophenyl) group’s electronic properties allow for precise control over the probe’s photophysical behavior, enabling its use in bioimaging and sensing applications.
Despite its promising applications, challenges remain in optimizing the 1,3-dioxolane, 2-(2,3-difluorophenyl)- molecule for specific uses. A 2023 study in *Chemical Communications* addressed the issue of solubility by introducing functional groups that enhance the molecule’s hydrophilicity without compromising its structural integrity. This work highlights the importance of systematic modification strategies in material design.
Future research on 1,3-Dioxolane, 2-(2,3-difluorophenyl)- is likely to focus on its integration into multifunctional nanomaterials. The 1,3-dioxolane ring’s ability to form supramolecular assemblies, combined with the 2-(2,3-difluorophenyl) group’s electronic properties, positions this compound as a key player in the development of smart materials with responsive behaviors.
Overall, 1,3-Dioxolane, 2-(2,3-difluorophenyl)- exemplifies the power of heterocyclic chemistry in addressing complex scientific challenges. Its unique structural features and versatile functional groups make it a valuable tool across multiple disciplines, driving innovation in both fundamental research and practical applications.
1,3-Dioxolane, 2-(2,3-difluorophenyl)- (CAS No. 773101-60-3) is a heterocyclic compound with significant applications in medicinal chemistry, polymer science, and nanotechnology. Its 1,3-dioxolane ring and 2-(2,3-difluorophenyl) substituent confer unique physicochemical properties and biological activities, making it a promising scaffold for developing bioactive compounds with tunable pharmacokinetic properties. ### Key Features and Applications: 1. Medicinal Chemistry: - GPCR Modulation: Recent studies highlight its potential as a lead compound for modulating 2-(2,3-difluorophenyl)-based ligands with high affinity for 1,3-dioxolane-containing receptor subtypes. - Antitumor Activity: Compounds with this structure exhibit antitumor properties by inducing apoptosis in cancer cells. - Prodrug Carrier: The 1,3-dioxolane ring allows for controlled release of APIs, improving therapeutic efficacy. 2. Polymer Science: - Fluorinated Polymers: Used as a monomer to synthesize fluorinated polymeric materials with enhanced hydrophobicity and thermal stability. - Green Chemistry: Sustainable synthesis methods minimize waste generation, aligning with industry trends. 3. Nanotechnology and Materials Science: - Fluorescent Probes: Utilized as a building block for creating 1,3-dioxolane-based fluorophores with tunable emission spectra. - Smart Materials: Integration into multifunctional nanomaterials with responsive behaviors due to its ability to form supramolecular assemblies. 4. Synthetic Chemistry: - Novel Synthesis Routes: Microwave-assisted conditions enhance yield, demonstrating the versatility of 1,3-dioxolane scaffolds. - Functionalization: Modifications to improve solubility and hydrophilicity while maintaining structural integrity. ### Future Directions: - Multifunctional Nanomaterials: Potential integration into smart materials with responsive behaviors. - Environmental Impact: Continued focus on sustainable synthesis methods to reduce ecological footprints. In summary, 1,3-Dioxolane, 2-(2,3-difluorophenyl)- exemplifies the power of heterocyclic chemistry in addressing complex scientific challenges, driving innovation across multiple disciplines from drug discovery to advanced material development.773101-60-3 (1,3-Dioxolane, 2-(2,3-difluorophenyl)-) Related Products
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